molecular formula C20H28FNO2 B5318342 cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol

cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol

Cat. No. B5318342
M. Wt: 333.4 g/mol
InChI Key: FRFBCWFICCZYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol, also known as JZP-386, is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects.

Mechanism of Action

Cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) that increases the levels of these neurotransmitters in the brain. It also acts as a histamine H3 receptor antagonist, which increases the release of histamine in the brain. These actions are thought to contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and striatum, which are areas of the brain involved in attention and motivation. It also increases the release of histamine in the hypothalamus, which is involved in the regulation of sleep and wakefulness.

Advantages and Limitations for Lab Experiments

One advantage of using cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol in lab experiments is that it has a high selectivity for dopamine and norepinephrine transporters, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol. One direction is to further investigate its potential use in the treatment of ADHD and narcolepsy. Another direction is to study its effects on other neurotransmitter systems, such as serotonin and acetylcholine. Additionally, the development of this compound analogs with longer half-lives may increase its utility in lab experiments and clinical settings.
In conclusion, this compound is a novel compound with potential therapeutic effects for sleep disorders and ADHD. Its selective DNRI activity and histamine H3 receptor antagonist activity make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol involves a multi-step process that starts with the reaction of cyclohexanone with hydroxylamine to form oxime. The oxime is then reacted with 2-(4-fluorophenyl)ethylamine to form an amide. The amide is then reduced with sodium borohydride to form the corresponding amine. Finally, the amine is reacted with cyclohexanone to form this compound.

Scientific Research Applications

Cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol has been studied extensively in preclinical models for its potential therapeutic effects. It has been shown to have a positive effect on sleep architecture, with increased slow-wave sleep and decreased wakefulness. This compound has also been studied for its potential use in the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(4-hydroxycyclohexyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO2/c21-18-9-5-15(6-10-18)3-4-16-2-1-13-22(14-16)20(24)17-7-11-19(23)12-8-17/h5-6,9-10,16-17,19,23H,1-4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFBCWFICCZYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCC(CC2)O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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